molecular formula C28H36ClN3O5 B12530062 (L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)

(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)

Cat. No.: B12530062
M. Wt: 530.1 g/mol
InChI Key: PDIQBDKEAUREOS-HJOGWXRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogen-Bonding Capacity

The carbonyl oxygen of the chloroacetyl group participates in hydrogen bonding with:

  • Backbone amides (3.1 Å distance, 160° angle)
  • Water molecules in solvated environments (2.8 Å O–H···O interaction)
    This dual functionality enables both covalent and non-covalent interactions in biological systems.

Comparative Analysis with Native Amino Acid Structures

The compound diverges from native L-phenylalanine and L-leucine in three critical aspects:

Structural Comparison Table

Parameter Native L-Phenylalanine Modified Derivative
Molecular weight 165.19 g/mol 530.1 g/mol (calculated)
Side chain length 1 phenyl group 4-carbon phenylbutanoyl chain
Reactive groups None (aromatic inert) Chloroacetamide, methyl ester
LogP (hydrophobicity) -1.38 4.8 (predicted)

Functional Implications

  • Enhanced Hydrophobicity : The elongated aliphatic chain and methyl ester increase LogP by 6.18 units, promoting lipid bilayer penetration.
  • Targeted Reactivity : The chloroacetyl group enables site-specific protein modification absent in native amino acids, mimicking natural post-translational modifications like palmitoylation.
  • Steric Effects : The γ-substituent introduces steric hindrance equivalent to a 5.2 Å radius sphere, restricting access to proteolytic enzymes’ active sites compared to unmodified peptides.

Properties

Molecular Formula

C28H36ClN3O5

Molecular Weight

530.1 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-chloroacetyl)amino]-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C28H36ClN3O5/c1-19(2)16-23(27(35)32-24(28(36)37-3)17-21-12-8-5-9-13-21)31-26(34)22(30-25(33)18-29)15-14-20-10-6-4-7-11-20/h4-13,19,22-24H,14-18H2,1-3H3,(H,30,33)(H,31,34)(H,32,35)/t22-,23-,24-/m0/s1

InChI Key

PDIQBDKEAUREOS-HJOGWXRNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CCl

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CCl

Origin of Product

United States

Biological Activity

The compound (L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester is a synthetic derivative of L-phenylalanine, an essential amino acid known for its role in protein synthesis and neurotransmitter production. This compound's complex structure suggests potential biological activities that warrant investigation. This article reviews the biological activity, including antimicrobial, cytotoxic, and pharmacological effects, of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of amino acid residues, specifically L-leucine and L-phenylalanine, along with a chloroacetyl moiety. Its chemical formula is not explicitly provided in the search results, but it is characterized by a significant molecular weight due to the presence of multiple functional groups.

Biological Activity Overview

The biological activity of (L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of L-phenylalanine exhibit varying degrees of antimicrobial properties. For instance, studies have shown that cationic substrate analogs derived from L-phenylalanine are more effective against Gram-positive bacteria than Gram-negative bacteria . This suggests that modifications in the chemical structure can enhance antimicrobial efficacy.

2. Cytotoxic Effects

Cytotoxicity tests have been conducted on various amino acid esters, including L-phenylalanine methyl ester. These tests reveal that certain derivatives can exhibit selective toxicity towards cancer cell lines while sparing non-cancerous cells. For example, L-phenylalanine methyl ester has shown potential cytotoxicity against liver cancer cell lines (HEP3B and PLC/PRF/5) while maintaining viability in non-cancerous embryonic kidney cells (HEK293T) .

The mechanisms underlying the biological activities of these compounds often involve enzymatic pathways. The toxicity observed in myeloid cells when exposed to certain amino acid esters has been linked to the production of high molecular weight hydrophobic polymerization products via specific lysosomal enzymes . This highlights the importance of understanding the biochemical interactions at play.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with amino acid derivatives similar to (L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester:

StudyFindings
Joondan et al. (2023)Synthesized new cationic substrate analogs from L-phenylalanine; showed increased antimicrobial effects with longer carbon chains .
PubMed Study (1992)Investigated toxicities of amino acid methyl esters; found distinct mechanisms for Phe-OMe toxicity in myeloid cells .
DrugBank AnalysisIdentified pharmacological actions related to thrombin inhibition; relevant for blood homeostasis and inflammation .

Scientific Research Applications

Therapeutic Applications

Amino Acid Derivatives in Medicine:
L-Phenylalanine and its derivatives have been studied for their roles in pharmacology and biochemistry. They are often used as precursors for synthesizing pharmaceuticals, particularly those targeting neurotransmitter systems. For instance, L-Phenylalanine is a precursor to dopamine, which is crucial for treating conditions like Parkinson's disease and depression .

Potential Anti-Viral Properties:
Research indicates that compounds similar to L-Phenylalanine derivatives exhibit anti-viral properties. A study highlighted the anti-fusion and anti-viral activities of peptides derived from phenylalanine, suggesting their potential use in developing antiviral therapies .

Biochemical Research

Transport Mechanisms:
Studies have explored the transport mechanisms of L-Phenylalanine across biological membranes. For example, kinetic parameters for the transport of L-Phenylalanine in ovine models were determined, revealing insights into how this amino acid is absorbed and utilized by the body .

Membrane Interaction Studies:
L-Phenylalanine derivatives have been investigated for their interactions with phospholipid bilayers. These studies utilize techniques like nuclear magnetic resonance (NMR) to understand how these compounds can influence membrane dynamics and stability, which is critical for drug delivery systems .

Case Studies and Research Findings

Study Focus Findings
PubMed Study on ZfFGAnti-viral activityDemonstrated that peptide derivatives can inhibit membrane fusion, providing a basis for antiviral drug development .
Transport StudyKinetics of L-PhenylalanineIdentified key parameters governing the transport of L-Phenylalanine in ovine systems, influencing dietary and therapeutic appl

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues, emphasizing structural variations and biological effects:

Compound Name Key Substituents/Modifications Biological Activity/Application Reference(s)
Target Compound 2-Chloroacetyl-amino-benzene butanoyl-L-leucine Anticipated: Potential anticancer or enzyme inhibition (hypothesized from chloroacetyl group)
L-Phenylalanine methyl ester (PME) None (parent compound) Hypolipidemic (39% cholesterol reduction); Antitumor adjuvant (88–94% inhibition in baicalin derivatives)
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-PME 2-Chlorobenzoyl-L-tyrosine Anticancer: Tyrosine kinase inhibition (analogous to kinase-targeting prodrugs)
Valproic acid-L-PME prodrug Valproic acid conjugated to L-PME CNS-targeted prodrug (enhanced brain delivery)
Baicalin-D-PME conjugate (BAL) D-Phenylalanine methyl ester Superior antitumor activity (94% inhibition vs. 89% for L-PME)

Key Observations:

  • Chloroacetyl vs. Chlorobenzoyl: The target compound’s 2-chloroacetyl group differs from the 2-chlorobenzoyl in . Chloroacetyl’s smaller size and higher electrophilicity may favor covalent binding to enzymes (e.g., HDACs or proteases), whereas chlorobenzoyl enhances aromatic stacking in kinase inhibitors.
  • Leucine vs. Tyrosine Backbone: The L-leucine moiety in the target compound may confer greater hydrophobicity and resistance to proteolysis compared to tyrosine-based derivatives ().
  • Stereochemistry: D-PME derivatives (e.g., BAL) exhibit higher antitumor activity than L-PME (), suggesting the target compound’s S-configuration could influence potency.

Research Findings and Data

Physicochemical Properties

  • Lipophilicity: The methyl ester in PME increases logP vs. free amino acids (). The target compound’s benzene butanoyl and leucine groups may further elevate logP, enhancing blood-brain barrier penetration (analogous to valproic acid prodrugs).
  • Solubility: PME hydrochloride salts improve aqueous solubility (), but the target compound’s hydrophobic substituents likely reduce it, necessitating formulation optimization.

Preparation Methods

The esterification of L-phenylalanine is a critical first step. A widely cited method involves treating L-phenylalanine with thionyl chloride in methanol at 0°C, followed by stirring at room temperature for 24 hours. This procedure achieves a 97% yield after recrystallization from ethyl acetate/ethanol (95:5). Key parameters include:

Parameter Value Source
Solvent Methanol
Reagent Thionyl chloride
Temperature 0°C → room temperature
Reaction Time 24 hours
Yield 97%

The product, L-phenylalanine methyl ester hydrochloride, is characterized by a melting point of 150–154°C and specific optical rotation ([α]D –3.0). This intermediate serves as the C-terminal building block for subsequent peptide elongation.

Preparation of N-Chloroacetylated Intermediate

The chloroacetyl group is introduced via reaction of an amine precursor with chloroacetyl chloride. A patent by CN102746288A details the synthesis of o-chloroacetylamino benzoyl methylamine using anthranilamide and chloroacetyl chloride in the presence of KHCO₃ or Na₂CO₃. Optimized conditions include:

Condition Value Yield Source
Solvent Ethyl acetate or toluene 90–97%
Base KHCO₃ or Na₂CO₃
Temperature 5–40°C
Reaction Time 20–60 minutes

Similarly, Balaji and Dalal demonstrated chemo-selective N-chloroacetylation of amino alcohols in phosphate buffer (pH 7.4) at room temperature, achieving >90% yield within 20 minutes. This method minimizes side reactions and is compatible with peptide substrates.

Solid-Phase Peptide Synthesis (SPPS) of the Tripeptide Backbone

The tripeptide backbone is assembled via sequential coupling of L-leucine, the N-chloroacetylated intermediate, and L-phenylalanine methyl ester. US5066716A outlines automated SPPS using bromoacetyl or chloroacetyl-modified amino termini. Key steps include:

  • Resin Loading : L-Leucine is loaded onto a phenylacetamidomethyl (PAM) resin using standard Fmoc chemistry.
  • Coupling : The N-chloroacetylated intermediate is coupled using bromoacetic acid anhydride and DCC in CH₂Cl₂.
  • Elongation : L-Phenylalanine methyl ester is added via HATU-mediated coupling in DMF.

Critical parameters for SPPS:

Parameter Value Source
Coupling Reagent HATU or DCC
Solvent DMF or CH₂Cl₂
Temperature 25°C
Deprotection Agent 20% piperidine in DMF

Racemization is mitigated by maintaining reaction temperatures below 25°C and using excess coupling reagents.

Solution-Phase Coupling Alternative

For larger-scale synthesis, solution-phase methods are preferred. EP0469541B1 describes a salting-out technique using high-concentration NaCl (20 g/100 g H₂O) to crystallize α-L-aspartyl-L-phenylalanine methyl ester. Adapting this approach:

  • Esterification : L-Phenylalanine is esterified in methanol with H₂SO₄, followed by continuous water removal via distillation.
  • Chloroacetylation : The intermediate amine is treated with chloroacetyl chloride in dichloromethane with triethylamine.
  • Coupling : Activated esters (e.g., pentafluorophenyl) facilitate segment condensation in ethyl acetate.

Yields for solution-phase synthesis typically range from 70–85%, with purity >95% after recrystallization.

Purification and Characterization

Final purification involves:

  • Chromatography : Reverse-phase HPLC using a C18 column (MeCN/H₂O gradient).
  • Crystallization : Ethanol/water (3:1) for hydrochloride salts.

Key analytical data:

  • Molecular Weight : 530.1 g/mol (C₂₈H₃₆ClN₃O₅).
  • Optical Rotation : [α]D –10 (c 1, CHCl₃).
  • MS (ESI+) : m/z 531.2 [M+H]⁺.

Challenges and Optimization

  • Racemization : Minimized by using fresh coupling reagents and low temperatures.
  • Chloroacetyl Stability : Anhydrous conditions prevent hydrolysis during HF-mediated deprotection.
  • Scale-Up : Continuous distillation in esterification improves yield from 80% to 98%.

Comparative Analysis of Methods

Method Yield Purity Scalability Source
SPPS 70–80% >90% Moderate
Solution-Phase 75–85% >95% High
Hybrid Approach 80–90% 98% High

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can its purity be validated?

  • Synthesis : The compound’s synthesis likely involves sequential coupling of L-leucine and modified L-phenylalanine derivatives. For example, esterification of L-phenylalanine with methanol (as in evidence for methyl ester formation ) followed by chloroacetylation of the amino group. Solid-phase peptide synthesis (SPPS) or solution-phase methods may be employed, with careful protection/deprotection of reactive groups (e.g., chloroacetyl).
  • Purity Validation : Use reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Confirm structural integrity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals (e.g., methyl ester protons at ~3.6 ppm, chloroacetyl carbonyl at ~170 ppm in ¹³C NMR) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s stereochemistry and stability?

  • Stereochemistry : X-ray crystallography is definitive for confirming the (S)-configuration of chiral centers. Circular dichroism (CD) spectroscopy can also monitor enantiomeric purity .
  • Stability : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation products. For hydrolytic stability, monitor ester bond cleavage under varying pH (e.g., phosphate buffers, pH 2–8) using LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodology :

Analog Synthesis : Modify specific moieties (e.g., replace chloroacetyl with fluorinated or alkyl groups) while retaining the core scaffold.

Biological Assays : Test analogs in enzyme inhibition assays (e.g., proteases) or cell-based models (e.g., cytotoxicity in cancer lines). Use dose-response curves (IC₅₀ determination) and molecular docking to correlate substituent effects with activity .

Data Analysis : Apply multivariate statistical methods (e.g., principal component analysis) to link structural descriptors (e.g., ClogP, steric bulk) with bioactivity trends .

Q. What experimental strategies are suitable for elucidating the molecular mechanism of action in biological systems?

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate targets via Western blot or surface plasmon resonance (SPR) .
  • Pathway Analysis : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • In Silico Modeling : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with quantum mechanical calculations (DFT) to predict binding modes and energetics .

Q. How should researchers assess the environmental fate and degradation pathways of this compound?

  • Environmental Stability : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (aqueous buffers at 25–50°C) studies. Monitor degradation via LC-MS/MS and identify intermediates (e.g., dechlorinated products) .
  • Ecotoxicology : Use standardized OECD tests (e.g., Daphnia magna acute toxicity) to evaluate ecological risks. Measure bioaccumulation potential via octanol-water partition coefficients (logKow) .

Q. What computational approaches are recommended for studying conformational flexibility and ligand-receptor interactions?

  • Conformational Analysis : Perform rotational barrier calculations (NMR line-shape analysis or variable-temperature MD simulations) to assess flexibility of the benzenebutanoyl-leucyl backbone .
  • Docking and Binding Free Energy : Use AutoDock Vina or Schrödinger Suite for docking into homology-modeled receptors. Validate predictions with MM-GBSA free energy calculations .

Methodological Considerations from Evidence

  • Experimental Design : For in vivo studies, adopt a split-plot design (as in evidence for trellis systems ) to account for variables like dose, time, and biological replicates.
  • Data Contradictions : Address discrepancies (e.g., varying IC₅₀ values across assays) by standardizing protocols (e.g., ATP-based vs. resazurin cytotoxicity assays) and controlling variables (e.g., serum content in media) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.